IBS008738

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

IBS008738 ist ein potenter Aktivator des Transkriptionskoaktivators mit PDZ-Bindungsmotiv (TAZ). Diese Verbindung stabilisiert TAZ, erhöht den Gehalt an unphosphoryliertem TAZ, verstärkt die Assoziation von MyoD mit dem Myogenin-Promotor, reguliert die MyoD-abhängige Gentranskription nach oben und konkurriert mit Myostatin in C2C12-Zellen . Es hat sich in verschiedenen Modellen als vielversprechend erwiesen, die Myogenese zu verbessern und die Muskelreparatur zu erleichtern .

Wirkmechanismus

Target of Action

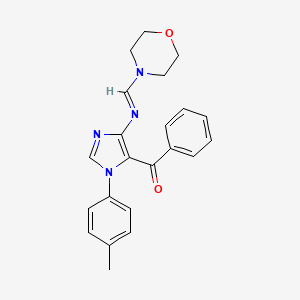

IBS008738, also known as 1-(4-methylphenyl)-4-{[(E)-morpholin-4-ylmethylidene]amino}-1H-imidazol-5-yl(phenyl)methanone or 3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl-phenylmethanone, is a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ is a downstream regulatory target in the Hippo signaling pathway, playing various roles in cell proliferation and differentiation .

Mode of Action

This compound acts by stabilizing TAZ and increasing the level of unphosphorylated TAZ . This leads to the enhancement of the association of MyoD with the myogenin promoter, upregulating MyoD-dependent gene transcription . It also competes with myostatin in C2C12 cells .

Biochemical Pathways

The activation of TAZ by this compound affects the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression . The compound also influences the JAK-STAT signaling pathway, a classic pathway controlling cytokines, including IL-10 .

Result of Action

This compound promotes myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model . It decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6 . This process is implemented by changing the macrophage phenotypes .

Action Environment

The heritability of IBS (how much your genes influence the likelihood of developing a particular condition) is quite low, indicating the importance of environmental factors such as diet, stress, and patterns of behavior . These factors may influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

IBS008738 stabilizes TAZ, increases the unphosphorylated TAZ level, enhances the association of MyoD with the myogenin promoter, and upregulates MyoD-dependent gene transcription . It competes with myostatin in C2C12 cells .

Cellular Effects

This compound has been shown to enhance myogenesis in C2C12 cells . It facilitates muscle repair in a muscle injury model and prevents dexamethasone-induced muscle atrophy . It also increases the levels of IL-10 in C2C12 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by stabilizing TAZ and enhancing the interaction of MyoD with the myogenin promoter . It upregulates MyoD-dependent gene transcription and competes with myostatin in C2C12 cells .

Temporal Effects in Laboratory Settings

This compound enhances TAZ expression, with a peak at 24 hours . It also enhances mRNAs of myogenic markers but not of myofusion markers .

Dosage Effects in Animal Models

In animal models, this compound has been shown to facilitate muscle repair in cardiotoxin-induced muscle injury . It also prevents dexamethasone-induced muscle atrophy .

Vorbereitungsmethoden

Die Syntheseroute für IBS008738 beinhaltet die Verwendung von Benzoylimidazolderivaten. Die Verbindung wird durch Stabilisierung von TAZ und Erhöhung des unphosphorylierten TAZ-Spiegels synthetisiert . Die industriellen Produktionsverfahren für this compound sind in der verfügbaren Literatur nicht explizit beschrieben, es ist jedoch bekannt, dass die Verbindung mit einer Reinheit von 98,22 % hergestellt wird .

Analyse Chemischer Reaktionen

IBS008738 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reagenzien und Bedingungen nicht angegeben sind.

Reduktion: Ähnlich wie bei der Oxidation können Reduktionsreaktionen auftreten, aber spezifische Details sind nicht verfügbar.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO als Lösungsmittel mit einer Löslichkeit von 50 mg/ml . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, werden in der Literatur nicht explizit erwähnt.

Wissenschaftliche Forschungsanwendungen

IBS008738 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien zur TAZ-Aktivierung verwendet.

Industrie: Wird bei der Entwicklung von Therapien zur Muskelreparatur und anderen verwandten Anwendungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Stabilisierung von TAZ und Erhöhung des Gehalts an unphosphoryliertem TAZ . Dies verstärkt die Assoziation von MyoD mit dem Myogenin-Promotor, reguliert die MyoD-abhängige Gentranskription nach oben und konkurriert mit Myostatin in C2C12-Zellen . Zu den beteiligten molekularen Zielstrukturen gehören TAZ, MyoD und Myostatin .

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die IBS008738 ähneln, gehören:

Kaempferol: Ein weiterer TAZ-Aktivator mit unterschiedlichen Eigenschaften in den Zellfunktionen.

TM-25659: Ein TAZ-Aktivator mit unterschiedlichen Wirkmechanismen.

Ethacridin: Bekannt für seine TAZ-aktivierenden Eigenschaften.

IBS004735: Fördert die Myogenese in C2C12-Zellen, unterscheidet sich aber strukturell von this compound.

This compound ist einzigartig in seiner Fähigkeit, TAZ zu stabilisieren und den Gehalt an unphosphoryliertem TAZ zu erhöhen, was es zu einem potenten Aktivator mit signifikantem Potenzial in der Muskelreparatur und verwandten Anwendungen macht .

Eigenschaften

IUPAC Name |

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKLMTYEDPEMY-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)

![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)

![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)